molecular formula C9H10N2O B112762 2-Amino-5-ethoxybenzonitrile CAS No. 549488-78-0

2-Amino-5-ethoxybenzonitrile

Cat. No. B112762
M. Wt: 162.19 g/mol
InChI Key: XEWLJDPOAWFEGL-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxybenzonitrile is a chemical compound with the CAS Number: 549488-78-0 . It has a molecular weight of 162.19 .


Molecular Structure Analysis

The InChI code for 2-Amino-5-ethoxybenzonitrile is 1S/C9H10N2O/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-5H,2,11H2,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives have been synthesized and investigated for their corrosion inhibition properties on mild steel in acidic environments. Studies indicate that these compounds exhibit significant inhibition efficiencies, with certain derivatives showing up to 97.83% efficiency at specific concentrations. The adsorption of these inhibitors on metal surfaces follows the Langmuir adsorption isotherm, and their effectiveness is supported by both experimental observations and quantum chemical calculations (Verma, Quraishi, & Singh, 2015).

Pharmacological Tool

Compounds like 25CN-NBOH, which is structurally related to 2-amino-5-ethoxybenzonitrile, have been identified as potent and selective serotonin 2A receptor agonists. These compounds are used extensively in pharmacological research to investigate the effects of selective serotonin receptor activation in vivo, making them important tools for exploring serotonin signaling in various animal models (Rørsted, Jensen, & Kristensen, 2021).

Green Chemistry Applications

2-Aminobenzonitriles have also been utilized in green chemistry applications, such as the synthesis of quinazoline-2,4(1H,3H)-diones through the chemical fixation of carbon dioxide. This process highlights the role of these compounds in carbon capture and utilization technologies, providing a sustainable pathway for converting CO2 into valuable chemical products (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Synthesis of Heterocyclic Compounds

The reactivity of 2-aminobenzonitriles towards various chemical transformations has been exploited for the synthesis of a wide range of heterocyclic compounds. These reactions often involve cyclization processes that lead to the formation of novel compounds with potential applications in medicinal chemistry and material science (Deshmukh, Morgan, Tran, & Biehl, 1992).

properties

IUPAC Name

2-amino-5-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWLJDPOAWFEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304692
Record name Benzonitrile, 2-amino-5-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-ethoxybenzonitrile

CAS RN

549488-78-0
Record name Benzonitrile, 2-amino-5-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549488-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-amino-5-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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